Gentamicin C2 Pentaacetate Salt

Descripción general

Descripción

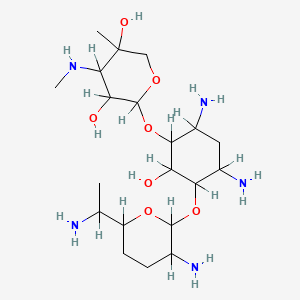

Gentamicin C2 Pentaacetate Salt is an antibiotic complex which consists of three closely related components, gentamicins C1, C2, C1a, and also Gentamicin A which differs from the other members of the complex but is similar to Kanamycin C .

Synthesis Analysis

A study showed that the addition of 0.1% CaCl2 and 0.3% sodium citrate increased gentamicin titers by 11.5% (2398 μg/mL vs. 2150 μg/mL), while the C1a ratio increased from 38% to 42% . The results showed that CaCl2 downregulated the synthesis and metabolism of the tetrapyrrole pathway and the GenK protein (0.08-fold) in the gentamicin synthesis pathway, whereas sodium citrate downregulated key proteins in the glycosylation pathway and tricarboxylic acid pathway .

Molecular Structure Analysis

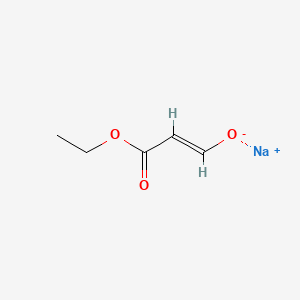

The molecular formula of this compound is C30H61N5O17, and its molecular weight is 763.83 .

Chemical Reactions Analysis

In the presence of CaCl2 and sodium citrate, changes in methylation during the synthesis of gentamicin were observed, increasing the proportion of gentamicin C1a . In contrast, sodium citrate inhibited primary metabolism to promote the production of secondary metabolites of gentamicin .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 763.83 . More detailed physical and chemical properties are not available in the search results.

Aplicaciones Científicas De Investigación

Determination and Analysis in Veterinary Medicine

Gentamicin is extensively studied for its residues in edible tissues of swine and calf, demonstrating the importance of accurate determination methods for food safety. A study developed and validated a method for determining gentamicin residues in these tissues, indicating the significance of such analytical techniques in veterinary medicine and food safety regulations (Cherlet, Baere, & Backer, 2000).

Biosynthesis of Gentamicin

Research into the biosynthesis of gentamicin C2 and its epimers sheds light on the complex biosynthetic pathways of this antibiotic, highlighting the enzymatic processes involved in its production. This insight is crucial for understanding how gentamicin and its variants are produced naturally, which could influence the development of novel antibiotics or improved production methods (Gu et al., 2015).

Improved Analytical Methods

The improvement of liquid chromatographic methods with pulsed electrochemical detection for gentamicin analysis represents a significant advancement in the pharmaceutical analysis of this compound. This development enhances the ability to assess gentamicin's composition and related substances, underlining the importance of analytical chemistry in ensuring drug purity and efficacy (Manyanga et al., 2008).

Gentamicin-loaded Nanoparticles

Studies on gentamicin-loaded nanoparticles for antimicrobial applications illustrate the potential of nanotechnology in enhancing the delivery and efficacy of traditional antibiotics. Such research opens pathways to new treatment modalities for bacterial infections, particularly those caused by Pseudomonas aeruginosa, by improving drug stability and reducing dosing frequency (Abdelghany et al., 2012).

Mecanismo De Acción

Target of Action

Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three components . The primary targets of Gentamicin are the bacterial ribosomes . It binds to the aminoacyl site on 16 S rRNA of the 30 S subunit in the bacterial ribosome .

Mode of Action

Gentamicin disrupts protein synthesis in bacteria by binding to the bacterial ribosome . This interaction inhibits the process of translation, preventing the bacteria from producing essential proteins, which ultimately leads to bacterial death .

Biochemical Pathways

It is known that the drug interferes with protein synthesis in bacteria, disrupting their normal cellular processes .

Pharmacokinetics

Studies on gentamicin have shown that it has a small therapeutic window and its use is impaired by widespread resistance arising from the presence of aminoglycoside modifying enzymes (ames) or ribosomal methyltransferases (rmts) .

Result of Action

The result of Gentamicin’s action is the inhibition of bacterial growth. By binding to the bacterial ribosome and disrupting protein synthesis, Gentamicin prevents the bacteria from producing essential proteins, leading to bacterial death .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Gentamicin C2 Pentaacetate Salt interacts with various biomolecules in its role as an antibiotic. It binds to the aminoacyl site on 16 S rRNA of the 30 S subunit in the bacterial ribosome, disrupting protein synthesis and inhibiting bacteria . This interaction is crucial for its antibacterial activity.

Cellular Effects

This compound has significant effects on cellular processes. It disrupts protein synthesis in bacteria, which leads to inhibition of bacterial growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the 16 S rRNA of the 30 S subunit in the bacterial ribosome . This binding disrupts protein synthesis, leading to the antibacterial effects of the compound.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the exposure of Gentamicin was found to be lower in infected piglets compared to healthy ones, and it was eliminated faster in the infected piglets .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a study found that after a single intramuscular dose (10 mg/kg) in piglets, the gentamicin exposure was 36% lower in the infected piglets compared to the healthy piglets .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by fermentation from Micromonospora species . The metabolic pathways of this compound involve interactions with various enzymes and cofactors .

Propiedades

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFIWSHGXVLULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860351 | |

| Record name | 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

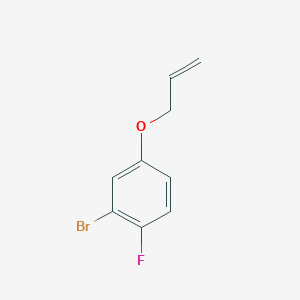

![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)

![4,5-Dihydrothieno[2,3-c]pyridine](/img/structure/B3121492.png)